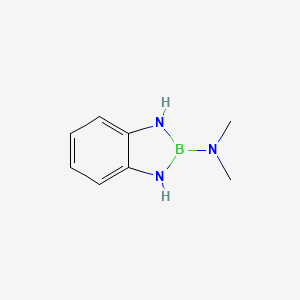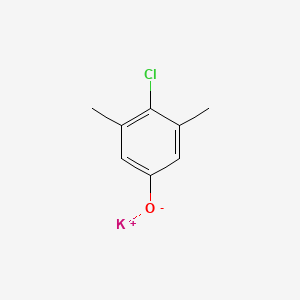![molecular formula C11H14N2S B14605145 3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine CAS No. 61021-80-5](/img/structure/B14605145.png)
3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 3-(1H-indol-3-ylthio)- is a compound that belongs to the class of amines and indole derivatives. This compound is characterized by the presence of a propanamine group attached to an indole ring through a sulfur atom. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals .
Métodos De Preparación
The synthesis of 1-Propanamine, 3-(1H-indol-3-ylthio)- typically involves the reaction of 3-(1H-indol-3-ylthio)propanoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-Propanamine, 3-(1H-indol-3-ylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1-Propanamine, 3-(1H-indol-3-ylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 3-(1H-indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response . The sulfur atom in the compound may also play a role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
1-Propanamine, 3-(1H-indol-3-ylthio)- can be compared with other similar compounds, such as:
1-Propanamine, 3-(1H-indol-3-yl)-: This compound lacks the sulfur atom, which may affect its reactivity and biological activity.
1-Propanamine, 3-(1H-indol-2-ylthio)-: The position of the sulfur atom on the indole ring is different, which can lead to variations in chemical and biological properties.
1-Propanamine, 3-(1H-indol-3-ylmethoxy)-: The presence of a methoxy group instead of a thio group can significantly alter the compound’s chemical behavior and interactions.
Propiedades
Número CAS |
61021-80-5 |
|---|---|
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
3-(1H-indol-3-ylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H14N2S/c12-6-3-7-14-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,8,13H,3,6-7,12H2 |
Clave InChI |
ZFNRKNCSGAIMAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)SCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



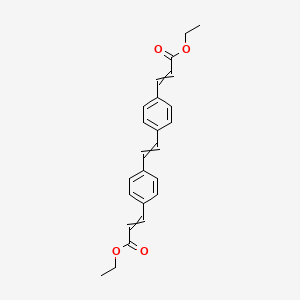
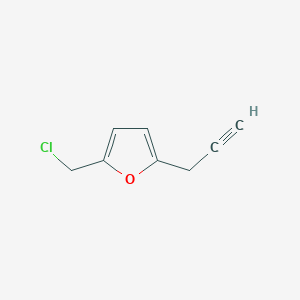
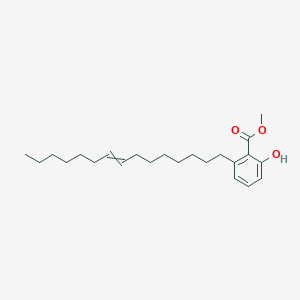
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
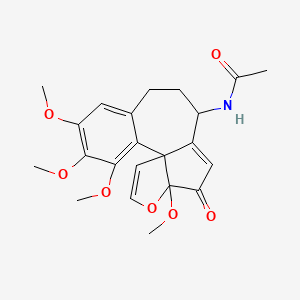
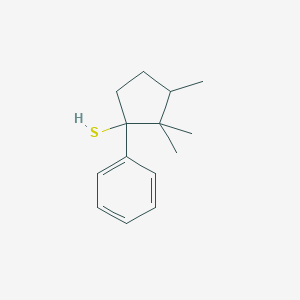
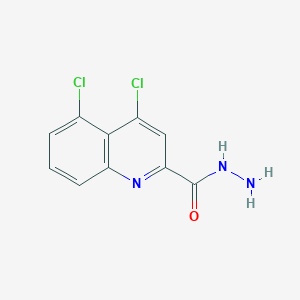
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
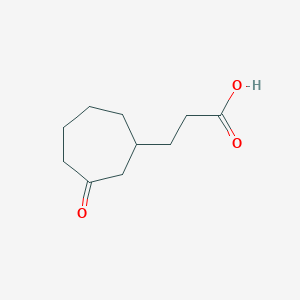
![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
![Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14605125.png)
